molecular formula C11H13NO2 B14841228 2-Cyclopropoxy-4-methylbenzamide

2-Cyclopropoxy-4-methylbenzamide

Cat. No.: B14841228
M. Wt: 191.23 g/mol
InChI Key: BNBRUKUJYIGTPN-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-methylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is characterized by the presence of a cyclopropoxy group attached to a benzamide structure, which includes a methyl group at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-methylbenzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is considered eco-friendly due to the use of ultrasonic technology.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of recoverable catalysts and green chemistry principles is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted benzamide derivatives.

Scientific Research Applications

2-Cyclopropoxy-4-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of protein kinases, which are enzymes involved in cell signaling and regulation . By binding to these targets, the compound can modulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzamide: Shares the benzamide core structure but lacks the cyclopropoxy group.

    2-Cyclopropoxybenzamide: Similar structure but without the methyl group at the 4-position.

    4-Methylcyclohexanecarboxamide: Contains a cyclohexane ring instead of a benzene ring.

Uniqueness

2-Cyclopropoxy-4-methylbenzamide is unique due to the presence of both the cyclopropoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-cyclopropyloxy-4-methylbenzamide

InChI

InChI=1S/C11H13NO2/c1-7-2-5-9(11(12)13)10(6-7)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,12,13)

InChI Key

BNBRUKUJYIGTPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)OC2CC2

Origin of Product

United States

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